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Compound of Interest

Compound Name: 2,6-Dinitrobenzonitrile

Cat. No.: B1207989

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2,6-
dinitrobenzonitrile, a bioactive small molecule of interest in various chemical and
pharmaceutical research fields. This document collates available data on its chemical identity,
physicochemical properties, spectroscopic characteristics, and synthesis. It is intended to serve
as a foundational resource for professionals engaged in research and development that may
involve this compound.

Chemical Identity and Physicochemical Properties

2,6-Dinitrobenzonitrile is an organic compound characterized by a benzene ring substituted
with two nitro groups at positions 2 and 6, and a nitrile group at position 1.[1][2] The strong
electron-withdrawing nature of these substituents significantly influences the electronic
properties and reactivity of the aromatic ring.

Table 1: Chemical Identifiers for 2,6-Dinitrobenzonitrile
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Identifier Value Reference(s)
IUPAC Name 2,6-dinitrobenzonitrile [2]

CAS Number 35213-00-4 [31[4]
Molecular Formula C7H3N30a4 [11[3]
Molecular Weight 193.12 g/mol [11[3]
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Table 2: Physicochemical Properties of 2,6-Dinitrobenzonitrile

Property Value Reference(s)

) Cream to yellow to brown
Physical Form ) [2]
crystals or crystalline powder

Melting Point 145.0-151.0°C [2]

Assay (HPLC) >98.0% [2]

Molecular Geometry

As of the date of this document, an experimental crystal structure for 2,6-dinitrobenzonitrile
has not been deposited in publicly accessible crystallographic databases. Therefore, precise,
experimentally determined bond lengths and angles are not available.

Theoretical Geometry Optimization

In the absence of experimental data, the standard approach for elucidating the three-
dimensional structure of a molecule like 2,6-dinitrobenzonitrile is through computational
chemistry.[5] Quantum mechanical methods, particularly Density Functional Theory (DFT), are
routinely used to perform geometry optimization.[6]
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Experimental Protocol: Computational Geometry Optimization (General Protocol)

o Software: Utilize a computational chemistry software package such as Gaussian, ORCA, or
Spartan.

¢ Method Selection: Choose a suitable level of theory. A common and effective choice for
molecules of this type is the B3LYP functional.[6]

o Basis Set Selection: Employ a robust basis set, such as 6-31G(d) or a larger one like 6-
311+G(d,p), to accurately describe the electronic distribution.

 Input Structure: Generate an initial 3D structure of 2,6-dinitrobenzonitrile. This can be done
using the software's molecular builder.

o Calculation Type: Specify a "Geometry Optimization" calculation. This procedure
systematically alters the molecular geometry to find the lowest energy conformation (a
stationary point on the potential energy surface).[5]

e Frequency Analysis: Following a successful optimization, perform a "Frequency"” calculation
at the same level of theory to confirm that the optimized structure corresponds to a true
energy minimum (i.e., no imaginary frequencies).

o Data Extraction: From the output file, extract the optimized Cartesian coordinates, bond
lengths, bond angles, and dihedral angles.

This computational approach would provide a reliable theoretical model of the molecule's
geometry.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and elucidating the structure of 2,6-
dinitrobenzonitrile. While a complete set of experimental spectra is not readily available in the
literature, data from the NIST Chemistry WebBook and characteristic absorption values allow
for a detailed description.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Experimental *H and 3C NMR spectra for 2,6-dinitrobenzonitrile are not widely reported in
the reviewed literature. However, the expected chemical shifts and splitting patterns can be
predicted based on the molecular structure and standard NMR data for related compounds.[8]
The symmetry of the molecule (a plane of symmetry passing through the C1-C4 axis) simplifies
the expected spectrum.

Table 3: Predicted 'H NMR Spectral Data for 2,6-Dinitrobenzonitrile

Predicted Shift

Multiplicity Protons Notes
(ppm)

The two protons ortho
to the nitro groups and
meta to the nitrile
group are chemically
~8.5-8.7 Doublet H-3, H-5 _
equivalent. They
would appear as a
doublet, coupled to H-

4.

The proton para to the
nitrile group would

~8.0-8.2 Triplet H-4 appear as a triplet,
coupled to H-3 and H-
5.

Table 4: Predicted 13C NMR Spectral Data for 2,6-Dinitrobenzonitrile
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Predicted Shift (ppm)

Carbon Atom

Notes

Carbons bearing the nitro

~ 150 C-2,C-6 groups. Expected to be
significantly downfield.
~ 135 C-4 Aromatic CH carbon.
~ 130 C-3,C-5 Aromatic CH carbons.
~ 115 C=N Nitrile carbon.
Carbon bearing the nitrile
~110 C-1

group.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook indicates the availability of an IR spectrum for 2,6-

dinitrobenzonitrile.[7] The key functional groups in the molecule give rise to characteristic

absorption bands.

Table 5: Characteristic IR Absorption Bands for 2,6-Dinitrobenzonitrile

Wavenumber . . .
( 1 Bond Vibration Functional Group Reference(s)
cm-
3100 - 3000 C-H stretch Aromatic [9][10]
2260 - 2210 C=N stretch Nitrile [O1[11]
1600 - 1585 & 1500 - o ,
C-C stretch (in-ring) Aromatic [9][10]
1400
N-O asymmetric )
1550 - 1475 Nitro [9]
stretch
1360 - 1290 N-O symmetric stretch  Nitro [9]
900 - 675 C-H "oop" bend Aromatic [9][10]
Mass Spectrometry (MS)
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An electron ionization mass spectrum is available for this compound via the NIST Chemistry
WebBook.[7] The fragmentation pattern is influenced by the stability of the aromatic ring and
the nature of the substituents.

Table 6: Predicted Major Fragments in the Mass Spectrum of 2,6-Dinitrobenzonitrile

Proposed
m/z Value Notes Reference(s)
Fragment

Molecular ion.
Expected to be

193 [M]*e [12]
observed due to the

aromatic nature.

Loss of a nitric oxide
163 [M - NOJ* ) [13][14]
radical.

Loss of a nitro radical,
a common

147 [M - NO2]* ) [13][14]
fragmentation for

nitroaromatics.

Loss of both nitro
117 [M - 2NO2]* [13][14]
groups.

Benzene ring with
101 [CeHsCN]* nitrile group, afterloss  [12]

of nitro groups.

Fragmentation of the
75 [CsH3N]*+ o [12]
benzonitrile core.

Synthesis of 2,6-Dinitrobenzonitrile

A common and effective route for the synthesis of 2,6-dinitrobenzonitrile involves the
dehydration of 2,6-dinitrobenzaldehyde oxime. This two-step process begins with the synthesis
of the precursor aldehyde.

Synthesis of 2,6-Dinitrobenzaldehyde
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Experimental Protocol: Synthesis of 2,6-Dinitrobenzaldehyde (General)
This protocol is based on the oxidation of 2,6-dinitrotoluene.[15]

e Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer,
dissolve 2,6-dinitrotoluene in a suitable organic solvent (e.g., dioxane).

o Reagent Addition: Add an oxidizing agent system. A patented method involves reacting with
difructose anhydride (DFA) to form an intermediate olefin, followed by oxidation with oxygen
in the presence of a catalyst (e.g., activated carbon).[15]

e Reaction Conditions: Heat the reaction mixture (e.g., to 100 °C) for several hours to facilitate
the initial reaction. Subsequently, cool the mixture and introduce oxygen gas at room
temperature for the oxidation step.

o Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is
removed under reduced pressure. The crude product is then purified, typically by
recrystallization from a suitable solvent like ethanol, to yield 2,6-dinitrobenzaldehyde as a
yellow solid.

Synthesis of 2,6-Dinitrobenzonitrile

Experimental Protocol: Synthesis of 2,6-Dinitrobenzonitrile (General)

This protocol involves the formation of an oxime from 2,6-dinitrobenzaldehyde, followed by
dehydration.

o Oxime Formation: Dissolve 2,6-dinitrobenzaldehyde in a solvent such as ethanol. Add an
aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or
sodium acetate) to neutralize the HCI and liberate free hydroxylamine. Stir the mixture at
room temperature until the aldehyde is consumed (monitored by TLC). The product, 2,6-
dinitrobenzaldehyde oxime, will often precipitate and can be collected by filtration.

o Dehydration to Nitrile: Suspend the dried 2,6-dinitrobenzaldehyde oxime in a dehydrating
agent such as acetic anhydride. Heat the mixture gently under reflux. The reaction converts
the oxime functional group into a nitrile.
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o Work-up and Purification: After cooling, the reaction mixture is typically poured into cold
water to precipitate the crude product and hydrolyze the excess acetic anhydride. The solid
is collected by filtration, washed thoroughly with water, and then dried. The crude 2,6-
dinitrobenzonitrile can be purified by recrystallization from an appropriate solvent (e.qg.,
ethanol or an ethanol/water mixture).

2,6-Dinitrotoluene

xidation (e.g., with DFA/O2)

2,6-Dinitrobenzaldehyde

ydroxylamine

2,6-Dinitrobenzaldehyde Oxime

ehydration (e.g., Acetic Anhydride)

2,6-Dinitrobenzonitrile

Click to download full resolution via product page

Caption: Synthesis workflow for 2,6-Dinitrobenzonitrile.

Biological Activity Context

2,6-Dinitrobenzonitrile is classified as a bioactive small molecule.[1] While specific studies
detailing its mechanism of action or its interaction with biological signaling pathways are not
prevalent in the current literature, the broader class of nitroaromatic compounds is well-known
for a wide spectrum of biological activities.[16][17]
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Nitro compounds often exert their biological effects through redox cycling. The electron-
withdrawing nitro group can be enzymatically reduced within cells to form nitroso and
hydroxylamino derivatives, and ultimately the corresponding amine. This reduction process can
generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This
mechanism is a key factor in the antimicrobial, antiparasitic, and potential anticancer activities
observed for many nitroaromatic compounds.[17]

The specific biological profile of 2,6-dinitrobenzonitrile remains an area for further
investigation. Its structural features suggest it may be a candidate for screening in various
assays, particularly in oncology and microbiology, to elucidate its potential therapeutic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.spectroscopyonline.com/view/anatomy-ions-fragmentation-after-electron-ionization-part-i-0
https://patents.google.com/patent/CN102295565A/en
https://patents.google.com/patent/CN102295565A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC2884413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2884413/
https://www.mdpi.com/1422-0067/25/12/6536
https://www.benchchem.com/product/b1207989#2-6-dinitrobenzonitrile-molecular-structure
https://www.benchchem.com/product/b1207989#2-6-dinitrobenzonitrile-molecular-structure
https://www.benchchem.com/product/b1207989#2-6-dinitrobenzonitrile-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1207989?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

